molecular formula C5H4F7I B1348237 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane CAS No. 99324-96-6

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane

Cat. No.: B1348237
CAS No.: 99324-96-6
M. Wt: 323.98 g/mol
InChI Key: NRVDKMYDLZBFEH-UHFFFAOYSA-N
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Description

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane is a fluorinated organic compound with the molecular formula C5H4F7I. It is a colorless to light yellow liquid at room temperature and is known for its high reactivity due to the presence of both fluorine and iodine atoms .

Preparation Methods

The synthesis of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane typically involves the reaction of a fluorinated alkene with iodine. One common method is the addition of iodine to a fluorinated alkene under controlled conditions. Industrial production methods may involve the use of specialized fluorination reagents and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions include fluorinated alcohols, acids, and alkanes .

Scientific Research Applications

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane involves its high reactivity due to the presence of both fluorine and iodine atoms. The fluorine atoms increase the compound’s electronegativity, making it a strong electrophile, while the iodine atom can act as a leaving group in substitution reactions. This combination allows the compound to participate in a wide range of chemical reactions, targeting various molecular pathways .

Comparison with Similar Compounds

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane can be compared with other fluorinated iodides, such as:

This compound is unique due to its specific arrangement of fluorine and iodine atoms, which confer distinct reactivity and properties compared to other fluorinated iodides .

Properties

IUPAC Name

1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F7I/c6-3(1-2-13,4(7,8)9)5(10,11)12/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVDKMYDLZBFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348047
Record name 2-(2-Iodoethyl)perfluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99324-96-6
Record name 2-(2-Iodoethyl)perfluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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